Cas no 2334483-46-2 (Burnettramic acid A)

Burnettramic acid A structure
Burnettramic acid A structure
Product name:Burnettramic acid A
CAS No:2334483-46-2
MF:C41H71NO12
Molecular Weight:770.001954317093
CID:5067246

Burnettramic acid A 化学的及び物理的性質

名前と識別子

    • (2Z,6R,7As)-tetrahydro-6-hydroxy-2-[(2S,4R,12E,15R,19R)-1,15,19-trihydroxy-26-(beta-D-mannopyranosyl
    • Burnettramic acid A
    • インチ: 1S/C41H71NO12/c1-27(23-28(2)35(47)34-36(48)32-24-31(46)25-42(32)40(34)52)17-12-8-5-3-4-6-9-13-18-29(44)20-16-21-30(45)19-14-10-7-11-15-22-53-41-39(51)38(50)37(49)33(26-43)54-41/h9,13,27-33,37-39,41,43-47,49-51H,3-8,10-12,14-26H2,1-2H3/b13-9+,35-34-/t27-,28+,29+,30-,31-,32+,33-,37-,38+,39+,41-/m1/s1
    • InChIKey: ASMYWQLSJRMDHJ-SYBNBNIJSA-N
    • SMILES: O[C@H]1CN2C(/C(=C(/[C@@H](C)C[C@H](C)CCCCCCC/C=C/C[C@@H](CCC[C@@H](CCCCCCCO[C@H]3[C@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)O)O)\O)/C([C@@H]2C1)=O)=O

計算された属性

  • 水素結合ドナー数: 8
  • 氢键受体数量: 12
  • 重原子数量: 54
  • 回転可能化学結合数: 27
  • 複雑さ: 1160
  • トポロジー分子極性表面積: 218
  • XLogP3: 5.8

Burnettramic acid A Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
BioAustralis
BIA-B2384-1 mg
Burnettramic acid A
2334483-46-2 >95%byHPLC
1mg
$581.00 2023-09-14
BioAustralis
BIA-B2384-0.25mg
Burnettramic acid A
2334483-46-2 >95% by HPLC
0.25mg
$180.00 2024-08-16
BioAustralis
BIA-B2384-1mg
Burnettramic acid A
2334483-46-2 >95% by HPLC
1mg
$630.00 2024-08-16
1PlusChem
1P01LITB-1mg
(2Z,6R,7aS)-tetrahydro-6-hydroxy-2-[(2S,4R,12E,15R,19R)-1,15,19-trihydroxy-26-(β-D-mannopyranosyloxy)-2,4-dimethyl-14-hexacosen-1-ylidene]-1H-pyrrolizine-1,3(2H)-dione
2334483-46-2 ≥95%
1mg
$684.00 2024-05-23
BioAustralis
BIA-B2384-0.25 mg
Burnettramic acid A
2334483-46-2 >95%byHPLC
0.25mg
$166.00 2023-09-14
A2B Chem LLC
BA82975-1mg
(2Z,6R,7aS)-tetrahydro-6-hydroxy-2-[(2S,4R,12E,15R,19R)-1,15,19-trihydroxy-26-(β-D-mannopyranosyloxy)-2,4-dimethyl-14-hexacosen-1-ylidene]-1H-pyrrolizine-1,3(2H)-dione
2334483-46-2 ≥95%
1mg
$509.00 2024-04-20

Burnettramic acid Aに関する追加情報

Recent Advances in the Study of Burnettramic Acid A (2334483-46-2): A Promising Compound in Chemical Biology and Medicine

Burnettramic acid A (CAS: 2334483-46-2) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This naturally occurring secondary metabolite, first isolated from marine-derived fungi, has demonstrated a range of bioactive properties, including antimicrobial, anti-inflammatory, and potential anticancer activities. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthesis, and exploring its therapeutic applications. This research brief aims to provide a comprehensive overview of the latest findings related to Burnettramic acid A, highlighting its potential as a novel therapeutic agent.

The structural complexity of Burnettramic acid A, characterized by its unique polyketide backbone and functional groups, has posed both challenges and opportunities for researchers. Recent synthetic efforts have successfully achieved the total synthesis of Burnettramic acid A, enabling further pharmacological studies. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm its structure and purity. These developments have paved the way for more detailed investigations into its biological activities and mechanisms of action.

One of the most notable findings in recent research is the compound's ability to modulate key signaling pathways involved in inflammation and cancer progression. In vitro studies have shown that Burnettramic acid A can inhibit the NF-κB pathway, a critical regulator of inflammatory responses. Additionally, it has been observed to induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent. These findings are supported by molecular docking studies, which indicate strong interactions between Burnettramic acid A and specific protein targets.

Despite these promising results, challenges remain in translating Burnettramic acid A into clinical applications. Issues such as bioavailability, stability, and potential toxicity need to be addressed through further preclinical studies. Recent efforts have focused on developing derivatives and analogs of Burnettramic acid A to improve its pharmacological properties. Structure-activity relationship (SAR) studies have identified key functional groups that are essential for its bioactivity, providing valuable insights for future drug design.

In conclusion, Burnettramic acid A (2334483-46-2) represents a compelling area of research in chemical biology and medicinal chemistry. Its diverse bioactive properties and unique structural features make it a promising candidate for drug development. Continued research efforts, particularly in synthesis optimization and mechanistic studies, will be crucial in unlocking its full therapeutic potential. This brief underscores the importance of interdisciplinary collaboration in advancing our understanding of this compound and its applications in medicine.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm